N-ethyl-2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like Fluorine-19 NMR. The unique attributes of fluorine nuclei make the 19F NMR spectra easy to interpret, providing a wealth of molecular structure information as well as its associated chemical environment .Scientific Research Applications
Antimicrobial and Antituberculosis Activities
Research has shown that compounds with structural similarities to N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide exhibit promising antimicrobial and antituberculosis properties. Novel benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid displayed significant antimycobacterial activity against Mycobacterium tuberculosis strains, highlighting their potential in the development of new antituberculosis agents (Yoon et al., 2013).
Anticancer Potential
The structural frameworks similar to N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide have been explored for their anticancer activities. A study described the synthesis and in vitro evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, showing significant cytotoxic effects against human chronic myelogenous leukemia cells, indicating the potential for further development as an anticancer agent (Mohideen et al., 2017).
Anti-Alzheimer's Activity
N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, echoing the structural motif of N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide, were synthesized and evaluated for their anti-Alzheimer's activity. These analogs were designed based on the lead compound donepezil and exhibited excellent profiles in anti-Alzheimer's assays, underscoring their potential utility in managing this disease (Gupta et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, with structural elements reminiscent of N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds demonstrated significant inhibitory effects on Src kinase and cell proliferation in various cancer cell lines, offering insights into the design of new anticancer therapies (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-ethyl-2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c1-2-32(23-8-4-3-5-9-23)27(35)19-33-25-11-7-6-10-24(25)30-28(33)21-16-26(34)31(18-21)17-20-12-14-22(29)15-13-20/h3-15,21H,2,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXYCFLGWXUUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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